molecular formula C22H20F7N5O4 B3872605 4-[5-(MORPHOLIN-4-YL)-2-NITRO-4-[(Z)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL]MORPHOLINE

4-[5-(MORPHOLIN-4-YL)-2-NITRO-4-[(Z)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL]MORPHOLINE

Cat. No.: B3872605
M. Wt: 551.4 g/mol
InChI Key: MVLKXNMGUVSGBT-OHUIHDMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a hydrazone, which is a class of organic compounds characterized by the presence of an N=N bond. It also contains a nitro group (-NO2), a trifluoromethyl group (-CF3), and a tetrafluorophenyl group, which are all electron-withdrawing groups. These groups can significantly affect the compound’s reactivity and properties .


Molecular Structure Analysis

The presence of the electron-withdrawing groups (nitro, trifluoromethyl, and tetrafluorophenyl) would likely cause the molecule to have a polar nature. The exact geometry would depend on the specific locations of these groups in the molecule .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of reactions, including oxidation and reduction, as well as reactions with electrophiles and nucleophiles. The presence of the electron-withdrawing groups could make the hydrazone more susceptible to attack by nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The electron-withdrawing groups could increase its acidity and polarity. Its solubility would depend on the specific solvent and the presence of the polar groups .

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a catalyst, the mechanism would depend on the specific reaction or biological process it’s involved in .

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a drug or catalyst if its mechanism of action is favorable .

Properties

IUPAC Name

N-[(Z)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F7N5O4/c23-17-16(22(27,28)29)18(24)20(26)21(19(17)25)31-30-11-12-9-15(34(35)36)14(33-3-7-38-8-4-33)10-13(12)32-1-5-37-6-2-32/h9-11,31H,1-8H2/b30-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLKXNMGUVSGBT-OHUIHDMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2C=NNC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC(=C(C=C2/C=N\NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F7N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(MORPHOLIN-4-YL)-2-NITRO-4-[(Z)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL]MORPHOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.